

Total Synthesis of (-)-Rauvomine B: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: *Rauvovunine B*

Cat. No.: *B1153609*

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This document provides a comprehensive overview and detailed protocols for the first total synthesis of (-)-Rauvomine B, a structurally unique cyclopropane-containing indole alkaloid. The synthesis, accomplished in 11 steps with an overall yield of 2.4%, offers a significant route to a molecule with potential anti-inflammatory properties.^{[1][2][3]} This note will detail the key chemical transformations, provide tabulated quantitative data for each synthetic step, and present detailed experimental protocols for the pivotal reactions involved.

Introduction

(-)-Rauvomine B is a monoterpenoid indole alkaloid isolated from *Rauvolfia vomitoria*.^[4] Its complex, hexacyclic structure, featuring a rare cyclopropane ring, presents a formidable synthetic challenge.^[4] The successful total synthesis, reported by Aquilina, Banerjee, Morais, Chen, and Smith, employs a strategic combination of modern synthetic methods, including a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, ring-closing metathesis, and a novel strain-promoted intramolecular cyclopropanation.^{[1][3][5][6]} This work provides a valuable roadmap for the synthesis of (-)-Rauvomine B and its analogs for further investigation in drug discovery and development.

Synthetic Strategy Overview

The convergent synthesis begins with commercially available materials and strategically builds the core structure of (-)-Rauvomine B. The key steps involve the initial construction of a chiral

amine, followed by the formation of the tetracyclic core via a Pictet-Spengler reaction. Subsequent ring-closing metathesis establishes the indoloquinolizidine skeleton. The crucial and final ring-forming event is an intramolecular cyclopropanation of an N-sulfonyl triazole precursor, which is dependent on the conformational strain of the substrate.[1][4]



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Caption: Overall workflow of the (-)-Rauvomine B total synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for each of the 11 steps in the total synthesis of (-)-Rauvomine B.

| Step | Reaction | Starting Material | Product | Yield (%) |
|---------|----------------------------------|------------------------------------|---------------------|--------------|
| 1 | Stereospecific Allylic Amination | Tryptophan Methyl Ester Derivative | Secondary Amine | 70 |
| 2 | Pictet-Spengler Reaction | Secondary Amine & Aldehyde | Alkyl Selenide | 65 |
| 3 | Oxidative Elimination | Alkyl Selenide | Diene | 85 |
| 4 | Ring-Closing Metathesis | Diene | Indoloquinolizidine | 80 |
| 5 | Ester Reduction | Methyl Ester | Primary Alcohol | 95 |
| 6 | Alcohol to Alkyne Conversion | Primary Alcohol | Terminal Alkyne | 41 (2 steps) |
| 7 | Boc Protection | Amine | Boc-protected Amine | - |
| 8 | Azide Dipolar Cycloaddition | Terminal Alkyne & Sulfonyl Azide | N-Sulfonyl Triazole | 75 |
| 9 | Intramolecular Cyclopropanation | N-Sulfonyl Triazole | Cyclopropane Adduct | 60 |
| 10 | Boc Deprotection | Boc-protected Final Intermediate | (-)-Rauvomine B | 91 |
| Overall | Total Synthesis | Commercial Materials | (-)-Rauvomine B | 2.4 |

Key Experimental Protocols

Detailed methodologies for the pivotal reactions in the synthesis are provided below.

Protocol 1: Palladium-Catalyzed Stereospecific Allylic Amination

This crucial step establishes the first stereocenter of the molecule.

- Reaction Setup: To a solution of the tryptophan methyl ester derivative and triethylamine in dichloromethane, add the palladium catalyst ($\text{Pd}(\text{dppe})_2$) under an inert atmosphere.
- Reaction Conditions: Heat the reaction mixture to 80 °C.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the secondary amine.

Protocol 2: *cis*-selective Pictet-Spengler Reaction

This reaction constructs the tetracyclic core of the molecule with high diastereoselectivity.

- Reaction Setup: Dissolve the secondary amine and the corresponding aldehyde in a suitable solvent.
- Reaction Conditions: Treat the solution with the appropriate acid catalyst.
- Monitoring: Monitor the formation of the product by TLC.
- Work-up and Purification: Quench the reaction, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product via flash column chromatography to yield the alkyl selenide.

Protocol 3: Ring-Closing Metathesis (RCM)

This step forms the key indoloquinolizidine ring system.

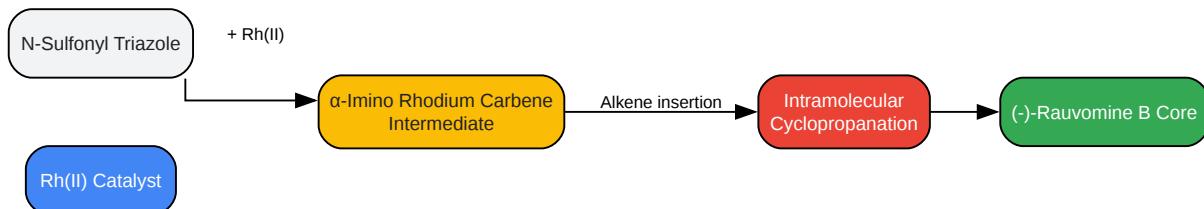
- Reaction Setup: To a solution of the diene in a suitable solvent (e.g., dichloromethane), add a Grubbs-type catalyst (e.g., HG II catalyst).

- Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere.
- Monitoring: Monitor the reaction by TLC.
- Work-up and Purification: Upon completion, quench the reaction and purify the product by flash column chromatography.

Protocol 4: Strain-Promoted Intramolecular Cyclopropanation

This is the key bond-forming reaction that completes the hexacyclic core of (-)-Rauvomine B.

- Reaction Setup: To a solution of the N-sulfonyl triazole precursor in a suitable solvent, add a rhodium (II) catalyst.
- Reaction Conditions: Stir the reaction at the optimal temperature to induce carbene formation and subsequent intramolecular cyclopropanation.
- Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC and LC-MS.
- Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography to obtain the cyclopropane-containing intermediate.



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Caption: Key transformation in the final cyclization step.

Conclusion

The first total synthesis of (-)-Rauvomine B represents a significant achievement in natural product synthesis. The developed synthetic route not only provides access to this unique molecule but also showcases the power of modern synthetic methodologies in constructing complex molecular architectures. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling further exploration of the biological activities of (-)-Rauvomine B and its derivatives.

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